AZD5213
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Overview
Description
AZD-5213 is a highly selective histamine H3 receptor antagonist. It has been developed to achieve a pharmacokinetic profile that permits circadian fluctuations of histamine H3 receptor occupancy. This compound has shown efficacy in rodent behavioral models of cognition and has been studied for its potential benefits in cognitive disorders .
Scientific Research Applications
AZD-5213 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its role in regulating sleep-wake cycles, cognition, and food intake.
Medicine: Explored as a potential therapeutic agent for cognitive disorders, including Alzheimer’s disease and mild cognitive impairment.
Industry: Utilized in preclinical and clinical research to evaluate its safety, efficacy, and pharmacokinetic properties
Preparation Methods
The synthetic routes and reaction conditions for AZD-5213 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
AZD-5213 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
AZD-5213 acts as an antagonist (inverse agonist) at the histamine H3 receptor. By binding to this receptor, it inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release is believed to contribute to its effects on cognition and sleep-wake regulation .
Comparison with Similar Compounds
AZD-5213 is unique in its ability to achieve high daytime and low nocturnal histamine H3 receptor occupancy, which may reduce the risk of sleep disruption while maintaining daytime efficacy. Similar compounds include:
Bavisant: Another histamine H3 receptor antagonist with similar applications in cognitive disorders.
Pitolisant: A histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine receptor functions.
AZD-5213 stands out due to its specific pharmacokinetic profile and its potential to optimize the balance between efficacy and side effects .
Properties
CAS No. |
1119807-02-1 |
---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |
InChI Key |
VCQZCDSEWSFTPO-SJORKVTESA-N |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |
SMILES |
NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4 |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-5213 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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